molecular formula C12H10BrNO4S2 B8765055 METHYL 3-{[(4-BROMOPHENYL)SULFONYL]AMINO}-2-THIOPHENECARBOXYLATE

METHYL 3-{[(4-BROMOPHENYL)SULFONYL]AMINO}-2-THIOPHENECARBOXYLATE

Cat. No.: B8765055
M. Wt: 376.3 g/mol
InChI Key: OIKZJIOJIMOMOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 3-{[(4-BROMOPHENYL)SULFONYL]AMINO}-2-THIOPHENECARBOXYLATE is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom

Properties

Molecular Formula

C12H10BrNO4S2

Molecular Weight

376.3 g/mol

IUPAC Name

methyl 3-[(4-bromophenyl)sulfonylamino]thiophene-2-carboxylate

InChI

InChI=1S/C12H10BrNO4S2/c1-18-12(15)11-10(6-7-19-11)14-20(16,17)9-4-2-8(13)3-5-9/h2-7,14H,1H3

InChI Key

OIKZJIOJIMOMOR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CS1)NS(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

METHYL 3-{[(4-BROMOPHENYL)SULFONYL]AMINO}-2-THIOPHENECARBOXYLATE can be synthesized through a multi-step process. One common method involves the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride. This intermediate is then reacted with 4-bromobenzenesulfonamide in the presence of a base such as triethylamine to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-{[(4-BROMOPHENYL)SULFONYL]AMINO}-2-THIOPHENECARBOXYLATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted thiophene derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Coupling Reactions: Products include biaryl compounds.

Mechanism of Action

The mechanism of action of METHYL 3-{[(4-BROMOPHENYL)SULFONYL]AMINO}-2-THIOPHENECARBOXYLATE depends on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 3-{[(4-BROMOPHENYL)SULFONYL]AMINO}-2-THIOPHENECARBOXYLATE is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens may not. This makes it a versatile intermediate in organic synthesis .

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